4-Fluoro-2-azabicyclo[2.1.1]hexane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
InChI Key |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)F |
Origin of Product |
United States |
Contextualization of Bridged Bicyclic Systems in Chemical Biology
Bridged bicyclic systems are a class of chemical structures characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms. These rigid frameworks have garnered significant interest in medicinal chemistry due to their ability to introduce conformational constraint and novel three-dimensional topologies into drug candidates. rsc.orgacs.org The defined spatial arrangement of substituents on these scaffolds can lead to improved binding affinity and selectivity for biological targets. nih.govcapes.gov.br
The development of efficient synthetic strategies to construct these complex architectures is an active area of research. nih.gov Their applications are diverse, ranging from serving as isosteric replacements for phenyl rings to acting as rigid replacements for more flexible saturated heterocycles like pyrrolidines. rsc.orgrsc.org The inherent strain and unique geometries of bridged bicyclic compounds, such as those in the bicyclo[1.1.0]butane family, make them valuable building blocks for creating novel chemical entities with potential therapeutic applications. acs.org
2 Azabicyclo 2.1.1 Hexanes As Conformationally Constrained Proline Analogues
Proline is a unique proteinogenic amino acid due to its secondary amine and cyclic structure, which imposes significant conformational restrictions on the peptide backbone. nih.govsigmaaldrich.com 2-Azabicyclo[2.1.1]hexane is a conformationally constrained analogue of proline, essentially locking the pyrrolidine (B122466) ring of proline into a specific pucker. nih.gov This rigid structure makes it a valuable tool in peptidomimetic chemistry and drug design. rsc.org
The synthesis of various substituted 2-azabicyclo[2.1.1]hexanes has been a focus of organic chemists, leading to the creation of analogues of naturally occurring amino acids like 2,4-methanoproline. nih.govresearchgate.netnuph.edu.uanuph.edu.ua These proline mimetics allow for the systematic study of how conformational rigidity affects peptide and protein structure and function. nih.gov For instance, the incorporation of these analogues into peptides has been used to investigate the factors influencing the cis/trans isomerization of the prolyl peptide bond, a key process in protein folding. nih.govsigmaaldrich.com
The Strategic Role of Fluorine in Modulating Molecular Architecture and Function Within Azabicyclic Scaffolds
Evolution of Synthetic Approaches to the 2-Azabicyclo[2.1.1]hexane Core
The construction of the strained 2-azabicyclo[2.1.1]hexane ring system has been approached through various innovative strategies, evolving from classical photochemical methods to highly sophisticated catalytic asymmetric cycloadditions.
Photochemical Cycloaddition Strategies for Skeleton Formation
Early and effective methods for constructing the 2-azabicyclo[2.1.1]hexane skeleton relied on intramolecular photochemical [2+2] cycloadditions. nuph.edu.ua This approach typically involves the irradiation of N-allylic dehydroalanine (B155165) derivatives. nuph.edu.ua A prominent example starts with the photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), which serves as a versatile starting material for the bicyclic core. acs.orgnih.govacs.org This light-induced cycloaddition is a key step in forming the fundamental cyclobutane (B1203170) ring that is later converted into the final bicyclic amine structure. The photochemical synthesis of 2-aza- and 2-oxabicyclo[2.1.1]hexane ring systems has been a subject of study, highlighting the utility of photochemistry in accessing these strained frameworks. acs.org More recently, photocatalytic methods using visible light, sometimes enhanced with cobalt, have been developed for analogous oxabicyclo[2.1.1]hexanes, suggesting potential future directions for the aza-variants. rsc.org
Stereoselective Electrophilic Addition and Subsequent Ring Closure Methodologies
A highly efficient, non-photochemical strategy has been developed that involves a stereoselective electrophilic addition followed by an intramolecular ring closure. acs.orgnih.govacs.org This method provides a reliable route to the 2-azabicyclo[2.1.1]hexane system on a multigram scale. acs.org
The key steps in this synthesis are:
Starting Material: The synthesis commences with a cyclobutene (B1205218) dicarbamate, derived from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgacs.org
Stereoselective Electrophilic Addition: Phenylselenyl bromide is added across the double bond of the cyclobutene dicarbamate. acs.orgnih.gov This addition occurs stereoselectively, setting the crucial stereochemistry for the subsequent cyclization. acs.org
Ring Closure: The resulting intermediate undergoes ring closure in the presence of a base, such as sodium hydride, to afford the N-protected 2-azabicyclo[2.1.1]hexane compound. acs.orgacs.org
Enantioselective Organocatalytic and Metal-Catalyzed Cycloadditions for Azabicyclo[2.1.1]hexanes
Modern synthetic efforts have focused on developing enantioselective methods to produce chiral 2-azabicyclo[2.1.1]hexanes (aza-BCHs), which are valuable as sp³-rich motifs for drug design. nih.govresearchgate.net These methods often utilize bicyclo[1.1.0]butanes (BCBs) as key reagents, which undergo formal [3+2] cycloaddition reactions with imines.
Organocatalytic Approaches: An asymmetric organocatalytic method has been developed using a confined imidodiphosphorimidate (IDPi) Brønsted acid as the catalyst. acs.orgacs.orgnih.gov This catalyst activates an N-aryl imine by protonation, creating a chiral environment that directs the nucleophilic attack from the BCB. acs.org The reaction proceeds under mild conditions and tolerates a range of functional groups on the BCB, including esters, ketones, and amides, to deliver chiral aza-BCHs with high enantioselectivity (up to 99:1 er). acs.orgacs.org Experimental studies suggest the reaction follows a stepwise mechanism. acs.orgnih.gov
Metal-Catalyzed Approaches: Lewis acid-catalyzed cycloadditions have also proven effective. nih.gov An enantioselective zinc-catalyzed formal [3+2] cycloaddition of BCBs with imines has been reported as an efficient route to valuable aza-BCHs. researchgate.netresearchgate.net Other metals, such as copper and gold, have been used to control chemodivergent reactions of BCBs. nih.gov For example, a Cu(I) catalyst can promote a highly efficient cycloaddition to furnish bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely facilitates a different pathway. nih.gov
| Catalyst System | Reactants | Key Features | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Confined IDPi Brønsted Acid | Bicyclo[1.1.0]butanes (BCBs) + N-Aryl Imines | Organocatalytic; tolerates ester, ketone, and amide groups on BCB; proceeds via a proposed stepwise mechanism. | Up to 99:1 | acs.orgacs.org |
| Zinc-Catalyzed | Bicyclo[1.1.0]butanes (BCBs) + Imines | Metal-catalyzed; provides efficient synthesis of valuable aza-BCHs. | Up to 96.5:3.5 | researchgate.netresearchgate.net |
| Cu(I)-Catalyzed | BCB Amides + Azadienes | Highly chemoselective for the bicyclo[2.1.1]hexane product over cyclobutene. | Not reported (focus was on chemoselectivity) | nih.gov |
| Ga(OTf)₃-Catalyzed | N-Aryl Imines + BCBs | Lewis acid-catalyzed [3+2] cycloaddition; produces highly substituted racemic products. | Racemic | chinesechemsoc.org |
Targeted Fluorination Strategies for the 4-Position of the 2-Azabicyclo[2.1.1]hexane System
Introducing fluorine into the 4-position of the 2-azabicyclo[2.1.1]hexane ring requires specific and controlled chemical transformations. Methodologies range from direct incorporation during the ring-forming process to the functionalization of a pre-formed bicyclic core.
Nucleophilic Displacement Reactions for Introducing Fluoro-Substituents
Nucleophilic substitution is a common strategy to introduce fluorine. This typically involves displacing a suitable leaving group, such as a bromide or a sulfonate ester, with a fluoride (B91410) source. However, such displacements on the strained bicyclo[2.1.1]hexane system can be challenging. nih.gov
Studies on the related 5- and 6-positions have shown that the displacement of anti-bromo substituents is possible. nih.govchoudharylab.com These reactions require an unacylated amine nitrogen on the bicyclic core and are sensitive to the choice of solvent and metal salt. nih.gov For fluorination, sodium fluoride was found to be unreactive, but the use of silver fluoride (AgF) in nitromethane (B149229) successfully produced the corresponding fluoride product. nih.govchoudharylab.com The presence of other electron-withdrawing groups on the ring can slow down the rate of bromide displacement. choudharylab.compsu.edu
Another effective nucleophilic displacement approach involves the conversion of a hydroxyl group to a fluoride. Reagents such as Deoxo-Fluor can be used to transform alcohols into fluorides on the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net This conversion is often more facile than the displacement of halides. nih.gov
Regio- and Stereocontrolled Fluorination Methodologies at the 4-Position
Achieving regio- and stereocontrol is critical for synthesizing specific isomers of this compound. One of the most direct methods involves a photochemical cyclization of a precursor already containing fluorine. The first synthesis of 4-fluoro-2,4-methanoproline, a derivative of the target compound, was achieved in five steps from commercially available methyl 2-fluoroacrylate, using a photochemical cyclization as the key step to generate the 2-azabicyclo[2.1.1]hexane skeleton with the fluorine atom regioselectively placed at C4. researchgate.net
Rearrangement routes have also been employed to achieve stereocontrolled synthesis of fluoro-substituted systems. researchgate.netresearchgate.net For example, electrophilic fluorinating reagents like Selectfluor have been used to initiate rearrangements of iodide-substituted precursors to introduce hydroxyl groups, which can then be converted to fluorides using reagents like Deoxo-Fluor. researchgate.netresearchgate.net These multi-step sequences allow for the controlled installation of substituents with specific stereochemistry.
| Methodology | Precursor | Fluorinating Reagent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Photochemical Cyclization | Methyl 2-fluoroacrylate derivative | Photochemical irradiation | Directly incorporates fluorine at the 4-position during skeleton formation; leads to 4-fluoro-2,4-methanoproline. | researchgate.net |
| Nucleophilic Displacement (Halide) | 5-anti-bromo-2-azabicyclo[2.1.1]hexane | Silver Fluoride (AgF) in Nitromethane | Requires specific silver salt for reactivity; NaF is ineffective. Demonstrates feasibility on the core system. | nih.govchoudharylab.com |
| Nucleophilic Displacement (Alcohol) | Hydroxy-substituted 2-azabicyclo[2.1.1]hexane | Deoxo-Fluor | Effective for converting alcohols to fluorides in a stereocontrolled manner. | researchgate.net |
| Rearrangement Route | Iodo-substituted 2-azabicyclo[2.2.0]hexane | Selectfluor (to initiate rearrangement), then Deoxo-Fluor | Multi-step sequence for stereocontrolled synthesis of difunctionalized systems containing fluorine. | researchgate.netresearchgate.net |
Synthesis of 4-Fluoro-2,4-methanoproline and Related Structural Analogues
The synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analogue of the naturally occurring non-proteinogenic amino acid 2,4-methanoproline, has been accomplished through a multi-step process. nih.govd-nb.info A key step in forming the characteristic 2-azabicyclo[2.1.1]hexane skeleton is a photochemical cyclization. nih.gov One reported synthesis begins with commercially available methyl 2-fluoroacrylate, proceeding through five steps to yield the target compound. nih.gov This approach highlights the utility of photochemical methods in constructing strained bicyclic systems.
The 2-azabicyclo[2.1.1]hexane core is essentially a constrained proline analogue. nih.gov The synthesis of various analogues, including those mimicking (2S,4S)-4-hydroxyproline and (2S,4S)-4-fluoroproline, has been reported. nih.gov These synthetic efforts are significant as the introduction of fluorine and other substituents on the proline ring can substantially influence the conformational properties of peptides and proteins, such as collagen. nih.gov
Another strategy for creating the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is also prepared using a photochemical method. researchgate.net The synthesis proceeds via a stereoselective electrophilic addition to the double bond of a cyclobutene dicarbamate derived from the anhydride, followed by ring closure to afford the bicyclic compound. researchgate.net While this specific route was detailed for non-fluorinated analogues, the underlying strategy of forming the bicyclic core is a critical aspect of synthesizing its fluorinated derivatives.
The general approaches to obtaining these fluorinated bicyclic compounds can be categorized in two ways: either by performing a fluorination step after the construction of the bridged bicyclic structure or by utilizing fluorine-containing starting materials from the outset of the synthetic route. d-nb.info
Advanced Functionalization Strategies for the this compound Framework
The functionalization of the 2-azabicyclo[2.1.1]hexane framework, including its fluorinated derivatives, is crucial for exploring its potential in medicinal chemistry and as a building block in organic synthesis. A key strategy for introducing a variety of substituents is through nucleophilic displacement reactions. For instance, 5(6)-anti-bromo substituents on the 2-azabicyclo[2.1.1]hexane core have been shown to undergo nucleophilic displacements to yield a range of 5-anti-X-6-anti-Y-difunctionalized derivatives. researchgate.net This method has been successful in incorporating bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups. researchgate.net
This highlights a pathway where a bromo-substituted 2-azabicyclo[2.1.1]hexane could potentially be a precursor to the 4-fluoro derivative, or where other functional groups can be introduced onto a pre-existing this compound scaffold, provided a suitable leaving group is present at another position. The reactivity of the bicyclic system towards nucleophiles allows for the generation of a library of compounds with diverse functionalities, enabling the systematic study of structure-activity relationships.
The synthesis of carboxylic acid, hydroxy, and amino derivatives of the this compound framework is of significant interest, as these functional groups are common in biologically active molecules. An optimized approach has been reported for producing 4-substituted 2,4-methanoproline derivatives, which include those containing amino (NH₂), carboxylic acid (COOH), aminomethyl (CH₂NH₂), and fluoromethyl (CH₂F) fragments with orthogonally protected functionalities. nuph.edu.ua
One of the earliest and most significant derivatives is 4-fluoro-2,4-methanoproline itself, which is a fluorinated amino acid. nih.gov The synthesis of this compound, as previously mentioned, results in a carboxylic acid moiety as part of the proline-like structure. nih.gov
Furthermore, synthetic routes starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride have been developed to yield hydroxy and carboxylic acid derivatives of the 2-azabicyclo[2.1.1]hexane system. researchgate.net For example, after the formation of the bicyclic core, an amino group can be displaced to introduce an acetate (B1210297), which upon hydrolysis yields a hydroxy derivative. researchgate.net Subsequent oxidation of this alcohol under Jones conditions, followed by hydrogenolysis, affords the corresponding carboxylic acid derivative. researchgate.net These established pathways for introducing hydroxyl and carboxyl groups on the non-fluorinated skeleton are adaptable for the synthesis of the corresponding functionalized 4-fluoro analogues.
The table below summarizes the key functionalized derivatives and the synthetic strategies employed.
| Derivative Type | Functional Group | Synthetic Precursor/Method | Reference(s) |
| Amino Acid | -COOH, -F | Photochemical cyclization of methyl 2-fluoroacrylate | nih.gov |
| Hydroxy | -OH | Displacement of an activated amino group by potassium acetate followed by hydrolysis | researchgate.net |
| Carboxylic Acid | -COOH | Oxidation of the corresponding hydroxy derivative | researchgate.net |
| Amino | -NH₂ | Part of an optimized approach to 4-substituted 2,4-methanoprolines | nuph.edu.ua |
The transition from laboratory-scale synthesis to multi-gram or even kilogram-scale production is a critical step for the practical application of this compound and its derivatives in areas like drug discovery. An optimized approach for the multi-gram synthesis of 4-substituted 2,4-methanoproline derivatives has been successfully developed. nuph.edu.ua This process optimization involved careful selection of starting materials and refinement of the isolation procedures, which enabled access to a key bicyclic building block in a 32% yield over five laboratory steps, with batches up to 0.7 kg. nuph.edu.ua
Furthermore, several gram-scale synthetic routes have been developed for fluorinated derivatives of 2,4-methanoproline and its oxygen-containing analogues (oxa-analogues). d-nb.info One notable example is the implementation of a continuous flow process for the synthesis of a 2,4-methaneproline derivative, starting from commercially available and cost-effective substrates. d-nb.info Photochemical reactions performed in a flow chemistry setup can offer significant advantages for scalability, including improved safety, efficiency, and consistency compared to batch processes. nuph.edu.ua
These advancements in process chemistry are crucial as they make these complex, three-dimensional fluorinated building blocks more accessible to the broader scientific community for research and development.
The following table outlines key aspects of the multi-gram synthesis and optimization:
| Aspect | Details | Reference(s) |
| Scale | Multi-gram (up to 0.7 kg batches) | nuph.edu.ua |
| Overall Yield | 32% over five steps for a key intermediate | nuph.edu.ua |
| Key Strategies | Careful selection of starting materials, optimized isolation procedures | nuph.edu.ua |
| Advanced Methods | Continuous flow photochemical synthesis | d-nb.infonuph.edu.ua |
Intrinsic Rigidity and Strain in the Bicyclo[2.1.1]hexane Ring System
The bicyclo[2.1.1]hexane framework is a highly constrained and rigid scaffold. This rigidity stems from its fused five- and four-membered rings, which lock the molecule into a defined conformation. This inherent structural constraint is a key feature that makes it a valuable tool in medicinal chemistry for creating conformationally restricted analogs of more flexible molecules, such as cyclopentane. nih.gov
The fusion of the rings in the bicyclo[2.1.1]hexane system results in significant ring strain. This strain is a consequence of deviations from ideal bond angles and torsional strain. The synthesis of these bicyclic structures can be achieved through methods like photocycloaddition, which can overcome the energetic barrier associated with forming such a strained system. rsc.org Despite its strain, the bicyclo[2.1.1]hexane core is a stable entity that provides a rigid foundation for introducing various substituents with well-defined spatial orientations. nih.gov
Conformational Mimicry of Proline Ring Puckers by 2-Azabicyclo[2.1.1]hexanes
Proline, unique among the 20 common amino acids, possesses a secondary amine within a five-membered pyrrolidine (B122466) ring. This ring is not planar and exists in two primary puckered conformations, termed Cγ-endo and Cγ-exo. The 2-azabicyclo[2.1.1]hexane scaffold is essentially a proline analog where the Cγ atom is locked into positions that mimic both of these puckers simultaneously. nih.govacs.org This makes it an exceptional tool for dissecting the influence of proline's ring pucker on peptide and protein structure and stability. acs.org
By incorporating the 2-azabicyclo[2.1.1]hexane system, researchers can study the effects of a fixed proline-like conformation, eliminating the dynamic equilibrium between the endo and exo puckers that naturally occurs with proline itself. nih.govacs.org This has been instrumental in understanding the conformational preferences of proline in various chemical and biological contexts, such as the collagen triple helix. raineslab.com
Stereochemical Implications of the 4-Fluoro Substituent on Pyrrolidine Ring Conformation
The introduction of a fluorine atom at the 4-position of the 2-azabicyclo[2.1.1]hexane ring system has profound stereochemical consequences. The high electronegativity of the fluorine atom significantly influences the local electronic environment. nih.gov This stereoelectronic effect, often referred to as the gauche effect, dictates the preferred conformation of the pyrrolidine ring portion of the molecule. nih.gov
In the context of 4-fluoroproline (B1262513), a related but more flexible compound, the fluorine substituent has been shown to strongly bias the pucker of the pyrrolidine ring. nih.gov In the rigid 2-azabicyclo[2.1.1]hexane system, the ring conformation is already constrained. The fluoro group in the 4-position, analogous to the Cγ position in proline, is fixed in a conformation that can be considered antithetical to the preferred gauche arrangement seen in more flexible systems. raineslab.com This fixed orientation allows for the isolation and study of the inductive effects of the fluorine atom on the properties of the molecule, independent of conformational changes. raineslab.comchoudharylab.com
Analysis of Prolyl Peptide Bond Geometries in this compound-Containing Peptides
The geometry of the peptide bond preceding a proline residue (the prolyl peptide bond) can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant and can be a rate-limiting step in protein folding. nih.gov Electronegative substituents on the proline ring are known to influence the trans/cis ratio of the prolyl peptide bond. nih.govresearchgate.net
Studies on peptides containing 2-azabicyclo[2.1.1]hexane and its derivatives, including the 4-fluoro analog, have revealed that the rigid bicyclic structure has a dramatic effect on the peptide bond geometry. acs.org Unlike proline, where the trans/cis ratio is sensitive to the electronic nature of substituents at the 4-position through their influence on ring pucker, the trans/cis ratios of N-acetylated 2-azabicyclo[2.1.1]hexane derivatives are largely invariant to substitution at the 4-position. nih.govraineslab.com This suggests that the primary role of the 4-substituent in proline is to alter the ring pucker, which in turn influences the peptide bond geometry. nih.govraineslab.com In the rigid 2-azabicyclo[2.1.1]hexane system, where the pucker is fixed, the electronic effect of the 4-fluoro substituent on the trans/cis equilibrium is minimal. acs.org However, the electronic effect of the 4-substituent does appear to affect the kinetics of the amide bond isomerization. acs.org
Below is a table summarizing the trans/cis ratios of N-acetyl-amino acid methyl esters in different solvents, illustrating the influence of the ring system and substituents.
| Compound | Solvent | Ktrans/cis |
| N-Acetyl-proline-OMe | CDCl3 | 2.6 |
| N-Acetyl-proline-OMe | D2O | 4.2 |
| N-Acetyl-(2S,4S)-4-fluoroproline-OMe | CDCl3 | 0.49 |
| N-Acetyl-(2S,4S)-4-fluoroproline-OMe | D2O | 1.1 |
| N-Acetyl-2-azabicyclo[2.1.1]hexane-OMe | CDCl3 | 1.5 |
| N-Acetyl-2-azabicyclo[2.1.1]hexane-OMe | D2O | 1.5 |
| N-Acetyl-4-fluoro-2-azabicyclo[2.1.1]hexane-OMe | CDCl3 | 2.1 |
| N-Acetyl-4-fluoro-2-azabicyclo[2.1.1]hexane-OMe | D2O | 1.6 |
Table 1. trans/cis ratios (Ktrans/cis) for N-acetyl-amino acid methyl esters. Data compiled from multiple sources. raineslab.comchoudharylab.com
Applications of 4 Fluoro 2 Azabicyclo 2.1.1 Hexane in Medicinal Chemistry and Drug Discovery
Bioisosteric Replacement Strategies for Planar and Flexible Ring Systems
A prevailing strategy in contemporary drug design, often termed "escaping from flatland," involves replacing flat, aromatic moieties with saturated, sp³-rich three-dimensional scaffolds. acs.orgescholarship.org This approach aims to improve a compound's pharmacological profile by enhancing properties such as solubility, metabolic stability, and target specificity, while also exploring novel chemical space. escholarship.org The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework, particularly its 4-fluoro derivative, has proven to be a valuable tool in this endeavor. acs.org
The 4-fluoro-2-azabicyclo[2.1.1]hexane scaffold serves as an effective bioisosteric replacement for two key structural motifs in drug molecules: the phenyl ring and the pyrrolidine (B122466) ring. acs.org As a saturated, non-planar analogue of ortho- or meta-substituted benzene (B151609) rings, it provides a three-dimensional vector space for substituents that is distinct from the planar arrangement of an aromatic ring. researchgate.netresearchgate.netnih.gov This structural rigidity can pre-organize a molecule into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity.
Simultaneously, the aza-BCH core is recognized as a conformationally constrained analogue of proline and pyrrolidine. acs.orgresearchgate.net The parent, non-fluorinated amino acid, 2,4-methanoproline, was first isolated from the plant Ateleia herbert smithii. nuph.edu.ua By locking the five-membered ring of pyrrolidine with a methylene (B1212753) bridge, the scaffold reduces conformational flexibility. This rigidity is highly sought after in drug design to minimize the entropic penalty upon binding to a receptor. The introduction of a fluorine atom at the C4 position further modulates the electronic properties of the scaffold without significantly increasing steric bulk, making this compound a sophisticated building block for fine-tuning molecular interactions. nih.gov
The replacement of planar aromatic rings or flexible aliphatic systems with the this compound scaffold can lead to significant improvements in key physicochemical properties that are critical for a drug candidate's success. These properties include aqueous solubility, membrane permeability (lipophilicity), and metabolic stability.
Introducing the sp³-rich, polar aza-BCH core often enhances aqueous solubility and reduces lipophilicity (measured as logP or logD) compared to the aromatic rings they replace. escholarship.orgresearchgate.netresearchgate.net This effect is partly due to the disruption of crystal packing and the introduction of a polar amine function. While fluorine is generally considered lipophilic, its placement on the bicyclic scaffold can lead to nuanced effects. Studies on related fluorinated 2-heterabicyclo[2.1.1]hexanes show that these scaffolds can achieve a fine-tuned lipophilicity, often intermediate between their non-fluorinated and aromatic counterparts. researchgate.net Furthermore, the rigid bicyclic structure can shield metabolically susceptible sites from enzymatic degradation, thereby improving metabolic stability. escholarship.orgresearchgate.net
The table below presents physicochemical data for related fluorinated heterobicyclic compounds, illustrating their properties as phenyl ring isosteres.
| Compound | Structure | pKa | logP | Reference |
|---|---|---|---|---|
| 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | CF₃ on oxabicyclo-hexane ring with COOH | 3.5 ± 0.1 | 1.34 ± 0.02 | researchgate.net |
| 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | CHF₂ on oxabicyclo-hexane ring with COOH | 3.7 ± 0.1 | 0.81 ± 0.01 | researchgate.net |
| Benzoic Acid (Aromatic Comparator) | Phenyl ring with COOH | 4.2 | 1.87 | researchgate.net |
Data adapted from a study on fluorinated 2-heterabicyclo[2.1.1]hexanes, which serve as close analogues and demonstrate the physicochemical principles. researchgate.net
Design and Synthesis of Conformationally Constrained Peptidomimetics and Protein Modulators
The unique structural features of this compound make it an exceptional building block for the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability and oral bioavailability. researchgate.net
As a rigid analogue of the amino acid proline, 4-fluoro-2,4-methanoproline (the carboxylic acid derivative of the title compound) can be incorporated directly into peptide chains using standard peptide synthesis techniques. nih.govresearchgate.net Proline itself plays a critical role in protein structure, often inducing turns in the peptide backbone. The conformational rigidity of the aza-BCH scaffold provides an even stronger turn-inducing element, allowing for precise control over peptide conformation. acs.org This has been exploited to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. Beyond simple peptide chains, these scaffolds are also used to construct more complex architectures designed to mimic the tertiary folds of proteins. nih.gov
The incorporation of a constrained proline analogue like this compound has a profound impact on the local and global conformation of a peptide. A key parameter it influences is the rotational equilibrium of the peptide bond preceding the residue, known as the cis-trans isomerization. While most peptide bonds strongly prefer a trans conformation, those preceding proline have a significant population of the cis isomer. The bicyclic constraint of the aza-BCH scaffold can lock this bond into a predominantly trans conformation. nih.govacs.org
This conformational control is critical for optimizing receptor binding. By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is reduced, which can lead to higher affinity. For example, the retention of significant binding affinity was observed in an analogue of angiotensin II when a proline residue was replaced with 2,4-methanoproline. acs.org However, this strategy does not universally guarantee success; a study involving potential nicotinic acetylcholine (B1216132) receptor (nAChR) ligands incorporating the 2-azabicyclo[2.1.1]hexane core showed no binding affinity, demonstrating that the specific receptor environment and ligand-receptor interactions are paramount. acs.org The fluorine atom can further influence binding by participating in favorable electrostatic or hydrogen-bonding interactions with the receptor.
Development of Targeted Therapeutic Modalities Utilizing the Azabicyclo[2.1.1]hexane Scaffold
The advantageous properties of the this compound scaffold have led to its use in the development of highly specific and potent therapeutic agents. Its rigid, three-dimensional structure allows for the precise spatial positioning of pharmacophoric groups, which is essential for targeting specific enzymes or receptors.
A notable application is in the field of kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases. In the optimization of N-heteroaryl indazole inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, the incorporation of an azabicyclo[2.1.1]hexane system led to significant improvements in both aqueous solubility and metabolic clearance. researchgate.net
Another example is the development of complex molecules for cancer therapy. Patent literature describes a potent inhibitor of a protein kinase, intended for the treatment of various cancers, which features a 2-azabicyclo[2.1.1]hexane moiety as a key structural component linking different parts of the molecule. The defined stereochemistry and rigidity of the bicyclic scaffold are crucial for achieving the high potency and selectivity of the compound.
Applications in Ligand-Directed Degraders and Chemical Probes
The development of ligand-directed degraders, such as proteolysis-targeting chimeras (PROTACs), represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and rigid, well-defined linkers are increasingly sought after to optimize the ternary complex formation between the target, the degrader, and the E3 ligase.
The 2-azabicyclo[2.1.1]hexane framework is an attractive component for constructing these rigid linkers. Its compact and three-dimensional structure can improve the drug-like properties of the resulting degrader, such as solubility and metabolic stability. While direct examples of this compound being incorporated into ligand-directed degraders are still emerging in published literature, the synthesis of 4-substituted derivatives, including those with functionalities amenable to linker attachment, has been reported. nuph.edu.uanuph.edu.ua The introduction of the fluorine atom can further influence the molecule's conformation and binding properties, potentially leading to more potent and selective degraders.
Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The unique structural and electronic properties of this compound make it a promising scaffold for the development of novel chemical probes. For instance, the synthesis of 4-fluoro-2,4-methanoproline, a closely related analogue, has been achieved via a photochemical cyclization, a key step in forming the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net This demonstrates the feasibility of accessing such fluorinated bicyclic systems for further elaboration into sophisticated molecular probes.
Design of Ligands for Specific Biological Targets (e.g., nicotinic acetylcholine receptors, LRRK2)
The quest for novel, potent, and selective ligands for challenging biological targets is a constant driver in drug discovery. The 2-azabicyclo[2.1.1]hexane scaffold has shown considerable promise in the design of ligands for complex proteins like nicotinic acetylcholine receptors (nAChRs) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Nicotinic Acetylcholine Receptors (nAChRs):
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in various neurological disorders. The development of subtype-selective nAChR ligands has been a long-standing challenge. The rigid 2-azabicyclo[2.1.1]hexane core serves as a conformationally constrained bioisostere of proline and other cyclic amines, making it an ideal starting point for designing nAChR ligands. Research into derivatives of 2,4-methanoproline, which shares the same core structure, has explored their potential as nAChR ligands. researchgate.netdntb.gov.ua While a study on certain 1-substituted 2-azabicyclo[2.1.1]hexane derivatives did not show binding affinity at the α4β2 and α3β4 nAChR subtypes, it highlighted the synthetic accessibility and the potential for further structural modifications to achieve desired activity. researchgate.net The introduction of a fluorine atom in this compound could significantly alter the binding interactions with nAChR subtypes, potentially leading to novel ligands with improved selectivity and potency.
Leucine-Rich Repeat Kinase 2 (LRRK2):
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase domain a prime target for therapeutic intervention. nih.govnih.gov A major challenge in developing LRRK2 inhibitors has been achieving selectivity and favorable drug-like properties. The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold into LRRK2 inhibitors has been shown to improve key pharmacokinetic properties such as solubility and metabolic clearance. A matched-pair analysis has demonstrated the broad positive impact of this unique bicyclic system on the drug-like properties of LRRK2 kinase inhibitors. researchgate.net The synthesis of 4-substituted 2-azabicyclo[2.1.1]hexane derivatives, including those with a CH2F fragment, opens up new avenues for designing novel LRRK2 inhibitors. nuph.edu.uanuph.edu.ua The fluorine atom in this compound can engage in specific interactions within the LRRK2 active site, potentially enhancing binding affinity and selectivity.
Table 1: Research Findings on the 2-Azabicyclo[2.1.1]hexane Scaffold and its Derivatives
| Scaffold/Derivative | Application Area | Key Research Finding | Citation |
| 2-Azabicyclo[2.1.1]hexane | Ligand-Directed Degraders | Serves as a rigid linker component, improving drug-like properties. | |
| 4-Substituted-2-azabicyclo[2.1.1]hexanes (including CH2F derivatives) | Synthetic Building Blocks | Multigram synthesis of derivatives with functionalities for further elaboration has been developed. | nuph.edu.uanuph.edu.ua |
| 4-Fluoro-2,4-methanoproline | Chemical Probe Precursor | Synthesis achieved via photochemical cyclization, demonstrating access to the fluorinated bicyclic core. | researchgate.net |
| 2-Azabicyclo[2.1.1]hexane Derivatives | nAChR Ligands | Investigated as conformationally constrained proline bioisosteres for nAChR ligand design. | researchgate.netdntb.gov.ua |
| 2-Azabicyclo[2.1.1]hexane | LRRK2 Inhibitors | Incorporation improves solubility and metabolic clearance of LRRK2 inhibitors. | researchgate.net |
Emerging Research Frontiers and Future Perspectives for 4 Fluoro 2 Azabicyclo 2.1.1 Hexane
Innovations in Catalytic Methods for Accessing Diverse 4-Fluoro-2-azabicyclo[2.1.1]hexane Derivatives
The development of efficient and stereoselective synthetic routes is crucial for exploring the potential of this compound and its derivatives. Researchers are moving beyond classical multi-step syntheses towards more sophisticated catalytic approaches that offer greater modularity and control.
Recent breakthroughs include the use of formal [3+2] cycloaddition reactions between bicyclo[1.1.0]butanes (BCBs) and imines. nih.govresearchgate.net These methods provide a powerful platform for constructing the core azabicyclo[2.1.1]hexane (aza-BCH) scaffold. Innovations in this area include:
Lewis Acid Catalysis : Chiral Lewis acids, such as those based on zinc triflate, have been employed to catalyze the cycloaddition of BCBs with imines, yielding chiral aza-BCHs with high enantioselectivity (up to 96.5:3.5 er). nih.govresearchgate.net This approach, however, can be limited by the need for a directing group on the BCB substrate. nih.gov
Brønsted Acid Organocatalysis : An asymmetric organocatalytic strategy using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed. nih.gov This method catalyzes the formal cycloaddition of various BCBs with N-aryl imines under mild conditions, generating a range of chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er). nih.gov
Photochemical Cycloadditions : Photochemistry offers a distinct pathway to the bicyclic core. The first fluorinated analogue of 2,4-methanoproline was synthesized via a key photochemical cyclization step. researchgate.net More recently, a photochemical single-electron oxidative strategy has been unveiled for the [2π + 2σ] cycloaddition of gem-difluorodienes with BCBs, providing access to gem-difluorobicyclo[2.1.1]hexane scaffolds. acs.orgsnnu.edu.cn
These catalytic innovations are expanding the toolbox for chemists, enabling the synthesis of a wider variety of substituted and enantioenriched this compound derivatives for further study.
Table 1: Overview of Modern Catalytic Methods for Azabicyclo[2.1.1]hexane Synthesis
| Catalytic Strategy | Catalyst Type | Reaction Type | Key Advantages | Ref. |
| Lewis Acid Catalysis | Enantioselective Zinc-based catalyst | Formal [3+2] Cycloaddition | High enantioselectivity under mild conditions. | nih.govresearchgate.net |
| Organocatalysis | Chiral Brønsted Acid (IDPi) | Formal [3+2] Cycloaddition | High enantioselectivity, broad substrate scope for BCBs. | nih.gov |
| Photochemistry | Light / Photocatalyst | [2+2] or [2π+2σ] Cycloaddition | Access to unique fluorinated scaffolds, metal-free options. | researchgate.netacs.org |
| Photoredox Catalysis | Iridium or Acridinium-based PCs | Radical-Polar Crossover Annulation | Modular access to diverse hetero-bicyclo[n.1.1]alkanes. | chemrxiv.orgsnnu.edu.cn |
Exploration of Novel Reactivity and Transformation Pathways of the Bicyclic System
The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system makes it a substrate for unique chemical transformations, allowing for the introduction of diverse functional groups and the creation of novel molecular architectures.
Key areas of reactivity exploration include:
Functionalization via Rearrangement : Researchers have demonstrated that the bicyclic system can undergo stereocontrolled rearrangements. For instance, the treatment of 6-exo-iodo-5-endo-fluoro-2-azabicyclo[2.2.0]hexanes with silver or mercury salts induces a rearrangement to form 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. acs.org This strategy allows for the installation of syn-fluoro or syn-hydroxyl groups. acs.org
Nucleophilic Displacement : The bicyclic scaffold allows for nucleophilic displacement reactions to introduce a variety of substituents. 5(anti)-bromo substituents have been successfully displaced to produce derivatives containing fluoro, acetoxy, hydroxy, azido, and other functional groups. researchgate.net
Fluorination with Retention of Stereochemistry : The synthesis of a 2-azabicyclo[2.1.1]hexane analogue of 4-fluoroproline (B1262513) was achieved using Deoxo-Fluor. sigmaaldrich.com Notably, the reaction proceeded with retention of configuration at the chiral carbon, a result attributed to neighboring-group participation from the amide group, highlighting the system's unique reactivity. sigmaaldrich.com
Ring Transformation : The 2-azabicyclo[2.1.1]hexane scaffold can be accessed from related strained ring systems. For example, N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene can be converted into decorated 2-aza-BCH structures through electrophilic bromination, which proceeds via a strained aziridinium (B1262131) ion intermediate. rsc.org
These studies demonstrate that the strained bicyclic framework is not merely a rigid scaffold but also a reactive intermediate that can be manipulated to access a wide range of previously unavailable functionalized derivatives.
Integration into Advanced Materials Science and Chemical Tool Development
While applications in traditional materials science remain nascent, this compound and its parent scaffold are making significant inroads as chemical tools, particularly in medicinal chemistry and chemical biology. Their primary role is as a three-dimensional, sp³-rich building block that offers an escape from the "flatland" of traditional aromatic drugs. nih.gov
Key applications include:
Proline and Pyrrolidine (B122466) Bioisosteres : The aza-BCH scaffold is considered an effective bioisostere of pyrrolidine, a component of 37 FDA-approved drugs. nih.gov The rigid bicyclic structure locks the conformation, which can lead to improved metabolic stability, enhanced water solubility, and reduced lipophilicity compared to more flexible analogues. nih.gov
Probing Protein Structure and Stability : As a constrained analogue of proline, the 2-azabicyclo[2.1.1]hexane system has been used to study the stability of collagen, the most abundant protein in animals. nih.govacs.org Because the scaffold incorporates features of both predominant ring puckers of proline, its incorporation into peptides provides new insights into how conformation affects protein structure. nih.govacs.org The introduction of a fluorine atom, as in (2S,4S)-4-fluoroproline analogues, can further stabilize the collagen triple helix. nih.gov
Scaffolds for Biologically Active Agents : Derivatives of 2-azabicycloalkanes have been shown to possess biological activity. For example, polyamine and sulfonamide derivatives have demonstrated antiproliferative effects against selected cancer cell lines, establishing them as valuable scaffolds for developing new therapeutic agents. mdpi.com The combination of the aza-BCH core with other pharmacophores, such as 1,2,3-triazoles via click chemistry, is an active area of research for creating novel hybrid molecules with potential anticancer activity. mdpi.com
The development of this compound as a chemical tool is driven by its ability to impart favorable physicochemical properties and to serve as a unique conformational probe in complex biological systems.
Computational and Theoretical Studies in Advancing Understanding of this compound Reactivity, Selectivity, and Conformational Behavior
Computational and theoretical studies are becoming indispensable for understanding and predicting the behavior of the this compound system. These methods provide critical insights that complement experimental findings.
Mechanistic Elucidation : Density Functional Theory (DFT) and other computational methods are used to unravel complex reaction mechanisms. For instance, combined experimental and computational studies of the photochemical [2π + 2σ] cycloaddition to form fluorinated bicyclo[2.1.1]hexanes revealed that the conjugated π system of the diene starting material plays a crucial role in promoting single-electron oxidation and stabilizing the radical intermediates involved in the cyclization. acs.orgsnnu.edu.cn
Conformational Analysis : The biological function of proline-containing peptides is heavily dependent on the pucker of the pyrrolidine ring and the trans/cis ratio of the prolyl peptide bond. nih.govacs.org The 2-azabicyclo[2.1.1]hexane system serves as a model where the ring pucker is constrained. nih.gov Theoretical studies help to understand how substituents, such as fluorine, influence the conformational preferences of the bicyclic ring and how these preferences translate to the properties of larger molecules like peptides.
Predicting Reactivity and Selectivity : Computational models can predict the most likely pathways for reactions, explaining observed regio- and stereoselectivity. For example, understanding the stability of intermediates, such as the aziridinium ions formed during rearrangements, is critical for designing selective syntheses of difunctionalized 2-azabicyclo[2.1.1]hexanes. acs.org DFT studies on related systems, such as photocatalyzed reactions of acid fluorides, demonstrate the power of computational chemistry to model transition states and rationalize product formation. ncl.ac.uk
As computational tools become more powerful, they will play an increasingly vital role in designing new catalytic systems, predicting the outcomes of novel transformations, and understanding the conformational behavior of this compound in different chemical and biological environments.
Q & A
Q. How can photochemical methods improve scalability in synthesizing bicyclo[2.1.1]hexane scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
